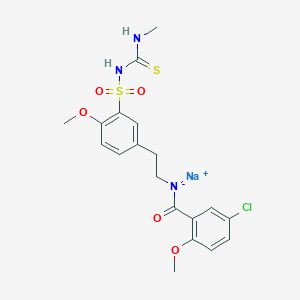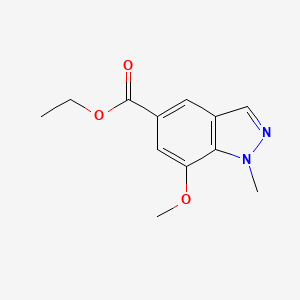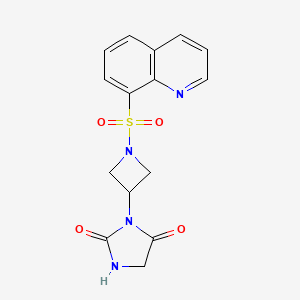
Clamikalant (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clamikalant (sodium) is a synthetic organic compound known for its role as an ATP-sensitive potassium (KATP) channel blocker. It was initially developed by Sanofi and has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of cardiac arrhythmias .
Méthodes De Préparation
The synthesis of Clamikalant (sodium) involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups, such as methoxy and chloro groups, which are essential for its biological activity
Industrial production methods for Clamikalant (sodium) are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Clamikalant (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Clamikalant (sodium) has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the behavior of KATP channel blockers and their interactions with other molecules.
Biology: Clamikalant (sodium) is used in biological studies to investigate the role of KATP channels in cellular processes and their impact on cell viability and apoptosis
Mécanisme D'action
Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By blocking KATP channels, Clamikalant (sodium) prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
The molecular targets of Clamikalant (sodium) include the KATP channels composed of the Kir6.2 subunit and the SUR1 regulatory subunit. The compound binds to these channels and inhibits their activity, thereby modulating the cellular response to metabolic changes .
Comparaison Avec Des Composés Similaires
Clamikalant (sodium) is unique among KATP channel blockers due to its specific selectivity for the Kir6.2/SUR1-composed KATP channels. Similar compounds include:
Glibenclamide: Another KATP channel blocker, but with a broader range of targets.
5-Hydroxydecanoate: A selective mitochondrial KATP channel blocker.
Diazoxide: An activator of KATP channels, used for comparison in studies to understand the blocking mechanism of Clamikalant (sodium)
Compared to these compounds, Clamikalant (sodium) offers a more targeted approach to blocking KATP channels, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
261717-22-0 |
|---|---|
Formule moléculaire |
C19H21ClN3NaO5S2 |
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
Clé InChI |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
SMILES canonique |
CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine](/img/structure/B3001616.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)


![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)

